

T0901317 preparation and solubility for experiments

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Compound of Interest

Compound Name: T0901317

Cat. No.: B1681857

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Application Notes and Protocols for T0901317

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed information on the preparation, solubility, and experimental use of **T0901317**, a potent synthetic agonist for the Liver X Receptor (LXR).

Compound Information

T0901317 is a cell-permeable, non-steroidal benzenesulfonamide compound that acts as a highly selective and potent agonist for both LXR α and LXR β .^{[1][2]} It is a valuable tool for studying the roles of LXRs in lipid metabolism, inflammation, and other physiological processes. In addition to its primary activity on LXRs, **T0901317** also functions as an agonist for the Farnesoid X Receptor (FXR) and as a dual inverse agonist for the RAR-related orphan receptors ROR α and ROR γ .^{[3][4]}

Quantitative Data Summary

Solubility Data

The solubility of **T0901317** in various solvents is critical for the preparation of stock and working solutions. It is readily soluble in organic solvents but sparingly soluble in aqueous buffers.^[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.^[1]

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
|-------------------------|--------------------|-----------------------|--|
| DMSO | ~100 mg/mL[1] | ~207.76 mM[5] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] Ultrasonic agitation may be needed.[5] |
| Ethanol | ~50 mg/mL[1] | ~103.88 mM | Ultrasonic agitation may be needed.[5] |
| Dimethylformamide (DMF) | ~100 mg/mL[1] | ~207.76 mM | |
| Water | Insoluble[3] | --- | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | ~1.04 mM | Aqueous solutions are not recommended for storage beyond one day.[1] |

Molecular Weight of **T0901317**: 481.33 g/mol [2]

Effective Concentrations in Experiments

The effective concentration of **T0901317** varies depending on the target receptor and the experimental system.

| Target/Assay | Effective Concentration (EC50 / Ki) | Experimental System |
|------------------------------|-------------------------------------|---|
| LXR α | 20 nM (EC50)[2][3][4] | Cell reporter assay[3] |
| LXR (α and β) | ~50 nM (EC50)[1] | Cell reporter assay[3] |
| FXR | 5 μ M (EC50)[3][4] | Cell reporter assay[3] |
| ROR α | 132 nM (Ki)[3][4] | Inverse agonist activity |
| ROR γ | 51 nM (Ki)[3][4] | Inverse agonist activity |
| In Vitro Cell Culture | 1 - 50 μ M[6][7] | Varies by cell type and endpoint (e.g., apoptosis, gene expression, cell cycle arrest). [5][6] |
| In Vivo (Mice) | 10 - 50 mg/kg/day[8][9] | Route of administration is typically intraperitoneal (i.p.) or oral gavage.[8][10] |

Experimental Protocols

Protocol 1: Preparation of T0901317 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution for in vitro experiments.

Materials:

- **T0901317** (crystalline solid)[1]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Calibrated pipettes

Procedure:

- Weighing: Accurately weigh out the desired amount of **T0901317** solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.81 mg of **T0901317** (Molecular Weight = 481.33 g/mol).
- Dissolution: Add the weighed **T0901317** to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 4.81 mg, add 1 mL of DMSO.
- Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[\[5\]](#)
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term stability (stable for ≥4 years at -20°C).[\[1\]](#) Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

- 10 mM **T0901317** stock solution in DMSO
- Pre-warmed complete cell culture medium
- Sterile tubes for dilution

Procedure:

- Thaw Stock: Thaw one aliquot of the 10 mM **T0901317** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

- Example for a 10 μ M final concentration: Add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium (e.g., 0.1% DMSO) without the compound.
- Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing **T0901317** or the vehicle control. Incubate for the desired experimental duration (e.g., 24-72 hours).[\[5\]](#)

Protocol 3: Formulation for In Vivo Animal Studies

T0901317 is insoluble in water, requiring a specific vehicle for administration in animal models.
[\[3\]](#)

Materials:

- **T0901317** powder
- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl) or ddH₂O
- Sterile tubes

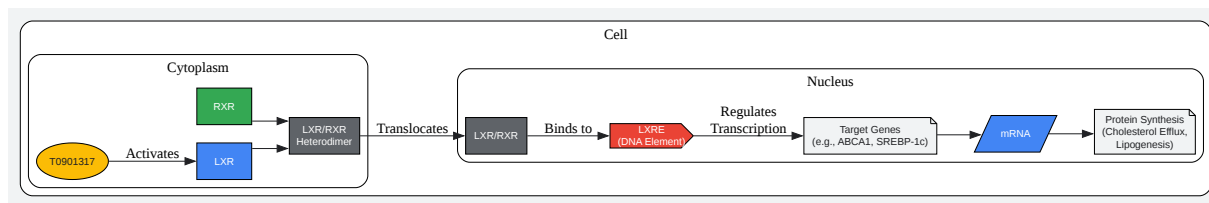
Procedure (Example Formulation): This formulation is based on a common vehicle for hydrophobic compounds.[\[3\]](#)

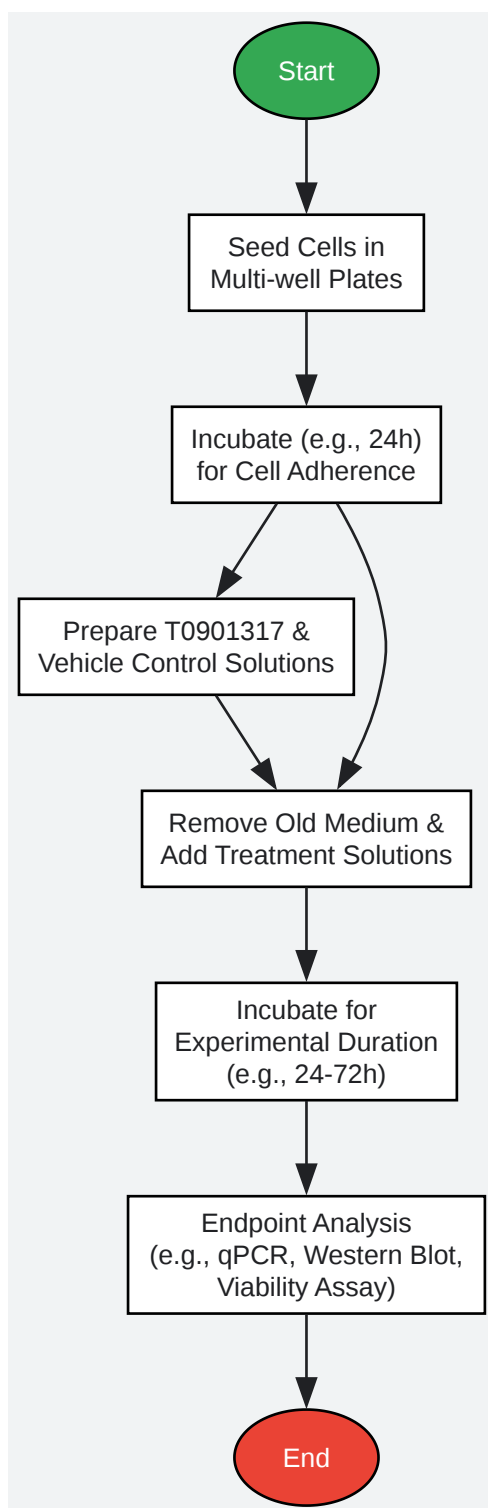
- Initial Dissolution: Dissolve the required amount of **T0901317** in DMSO. For example, to prepare a 1 mL final solution for a 10 mg/kg dose in a 25g mouse (0.25 mg dose), you might start with a higher concentration stock.

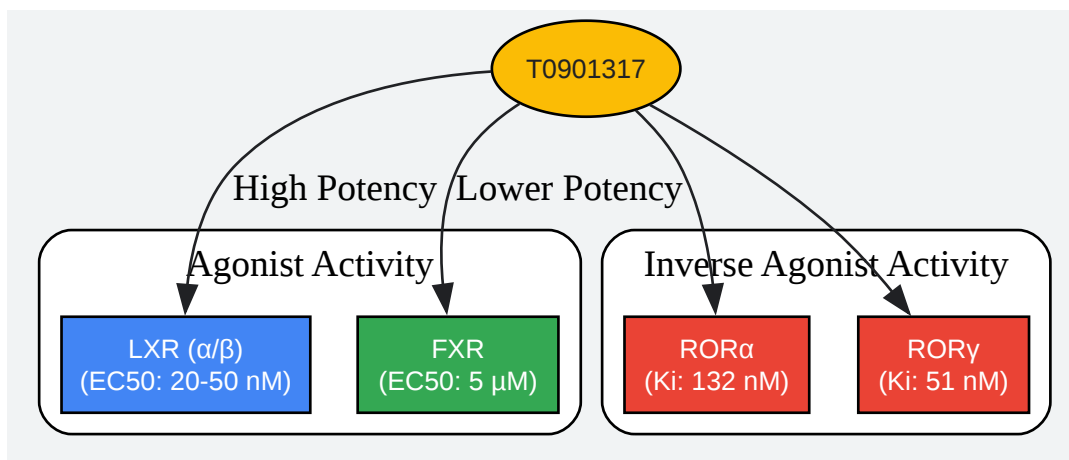
- Vehicle Preparation (Step-by-step): a. Add 50 μ L of a concentrated **T0901317** stock in DMSO (e.g., 100 mg/mL) to 400 μ L of PEG300. Mix until clear.[3] b. Add 50 μ L of Tween-80 to the mixture and mix until clear.[3] c. Add 500 μ L of saline or ddH₂O to bring the final volume to 1 mL.[3]
- Administration: The final mixture should be used immediately for administration (e.g., intraperitoneal injection or oral gavage).[3][8] A vehicle control group should be administered the same formulation without **T0901317**.

Diagrams

T0901317-Mediated LXR Signaling Pathway







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References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The liver X receptor agonist T0901317 acts as androgen receptor antagonist in human prostate cancer cells - PMC [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with T0901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pubmed.ncbi.nlm.nih.gov]
- 8. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]

- 10. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR^{-/-} mice - PMC [pmc.ncbi.nlm.nih.gov]
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